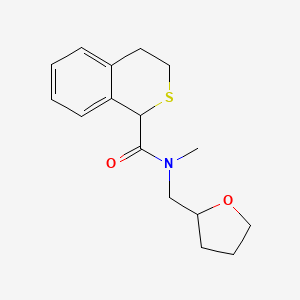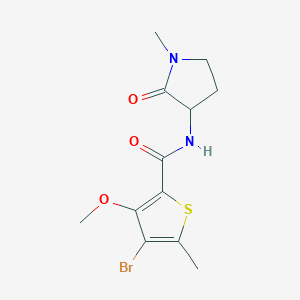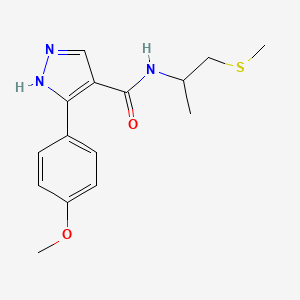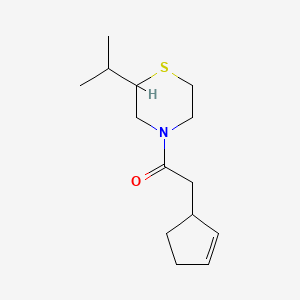
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone, also known as MPOM, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. MPOM is a member of the azetidine family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone reduces the production of reactive oxygen species (ROS), inhibits the activity of HDACs, and activates the Nrf2/ARE signaling pathway. In vivo studies have shown that (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone reduces tumor growth, improves cognitive function, and reduces inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone in lab experiments is its potential as a therapeutic agent for several diseases. (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has shown promising results in vitro and in vivo, making it a potential candidate for further research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone works and its potential side effects.
Future Directions
There are several future directions for (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone research. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to understand its mechanism of action and potential side effects. Additionally, research could focus on developing more potent derivatives of (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone and optimizing its pharmacokinetic properties. Overall, (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has shown potential as a therapeutic agent, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone involves the reaction between 3-methyl-2-phenylazetidine and 3-bromooxan-2-one in the presence of a base. The reaction yields (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone as a white crystalline solid with a melting point of 66-68°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
Scientific Research Applications
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has shown potential as a therapeutic agent for several diseases, including cancer, inflammation, and neurological disorders. In vitro studies have demonstrated that (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone inhibits the growth of cancer cells, reduces inflammation, and protects neurons from oxidative stress. In vivo studies have also shown promising results, with (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone reducing tumor growth and improving cognitive function in animal models.
properties
IUPAC Name |
(3-methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12-10-17(15(12)13-6-3-2-4-7-13)16(18)14-8-5-9-19-11-14/h2-4,6-7,12,14-15H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUECQBMORLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)C3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)

![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)





![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)
